The synthesis of 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde can be achieved through various methods, often involving chiral catalysts to ensure the desired stereochemistry. One common approach includes the use of a chiral organocatalyst in a reaction with appropriate aldehydes and ketones under controlled conditions.
The molecular structure of 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde features a cyclohexyl ring substituted with hydroxy and methoxy groups.
The compound participates in various chemical reactions typical for aldehydes and alcohols. Its reactivity profile includes:
The mechanism of action for 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde primarily involves its interaction with biological targets due to its structural characteristics.
Research into its pharmacodynamics would involve assessing binding affinities and biological activity through in vitro assays .
The physical properties of 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde include:
The primary applications of 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde are largely centered around its role in pharmaceutical research.
This compound's unique structural features make it a subject of interest in medicinal chemistry and pharmacology research .
The compound systematically named (E)-3-((1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde belongs to the aldehyde-ethers subclass. Its molecular formula (C₁₁H₁₈O₃) and weight (198.26 g/mol) are consistently documented across chemical databases and commercial reference standard providers [1] [4] [8]. The structural core consists of a cyclohexyl ring with defined stereocenters, connected via a conjugated propenal chain featuring a methyl substituent at C2 and trans-configuration at the double bond.
Table 1: Standard Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | (E)-3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde |
CAS Registry Number | 109466-74-2 |
Pharmacopeial Name | Tacrolimus Methyl Acryl Aldehyde (USP) |
Common Synonyms | Methoxycyclohexanol methacrylic aldehyde; Tacrolimus Methyl Acryl Aldehyde Impurity |
SMILES Notation | O=C/C(C)=C/[C@@H]1CCC@@HC@HC1 |
Alternative designations include "Tacrolimus Methyl Acryl Aldehyde" per United States Pharmacopeia (USP) monographs, establishing its recognition as a specified impurity in pharmaceutical quality frameworks [1] [4]. The European Pharmacopoeia references it under related impurity classifications within macrolide lactone documentation.
The compound exhibits three defining structural features: (1) A cyclohexyl ring with fixed (1R,3R,4R) stereochemistry at methoxy (C3) and hydroxy (C4) substituents; (2) An (E)-configured α,β-unsaturated aldehyde chain; (3) A methyl group at the C2 position of the acrylaldehyde unit. This configuration generates specific chiroptical properties detectable via polarimetry and circular dichroism spectroscopy [1] [4] [9].
Table 2: Molecular Characterization Data
Parameter | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₁H₁₈O₃ | High-Resolution Mass Spectrometry |
Exact Mass | 198.1256 g/mol | HRMS |
Configuration | (1R,3R,4R) absolute stereochemistry | X-ray crystallography/NMR |
Geometrical Isomerism | Exclusively (E)-isomer | NMR (coupling constants) |
Purity Specification | >95% (HPLC) | Chromatography |
The (1R,3R,4R)-stereochemistry critically determines molecular conformation through intramolecular hydrogen bonding between the aldehyde oxygen and the C4 hydroxyl group. This interaction creates a pseudo-cyclic structure influencing polarity, chromatographic retention, and degradation kinetics. The trans-disposition of the acrylaldehyde chain relative to the cyclohexyl C1-H bond has been confirmed through nuclear Overhauser effect spectroscopy, demonstrating key spatial proximities between the aldehyde proton and the C2 methyl group [1] [6] [9].
This compound functions as a strategic intermediate and specified degradation impurity in Tacrolimus (C₄₄H₆₉NO₁₂) manufacturing and stability profiling. It corresponds to the C21-C27 fragment of the Tacrolimus macrocycle, formed through hydrolytic cleavage of the hemiketal ether linkage under acidic conditions or thermal stress [3] [7] [8]. Regulatory agencies mandate strict control at thresholds typically ≤0.15% in final drug substances, necessitating validated analytical methods for quantification [4] [7].
Table 3: Pharmaceutical Application in Tacrolimus Quality Control
Application Context | Purpose | Regulatory Compliance |
---|---|---|
Analytical Reference Standard | HPLC method development/validation | USP/EP traceability |
Stability Indicating Method | Degradation pathway elucidation | ICH Q3B guidelines |
Process Related Impurity | Manufacturing intermediate control | Chemistry, Manufacturing, and Controls documentation |
Synthetic Intermediate | Chemical synthesis of analogs | Research use |
The impurity's detection employs reversed-phase chromatography with UV detection (210-230 nm), leveraging its conjugated system's absorbance characteristics. Its structural similarity to the pharmacophore region of Tacrolimus necessitates specialized separation approaches to resolve it from structurally related process impurities like Tacrolimus Open Ring Impurity (144432-23-5) and Tacrolimus EP Impurity A (Ascomycin, 104987-12-4) [5] [10]. Multiple pharmacopeial-grade suppliers provide this impurity as a characterized reference material, typically at 10-100 mg scales with comprehensive characterization data including HPLC chromatograms, mass spectrometry, and NMR validation for identity confirmation [4] [7] [8].
Industrial utilization requires strict adherence to current Good Manufacturing Practice documentation, where synthesis routes must demonstrate control over stereochemical integrity. Current scientific literature indicates the synthetic pathway involves regioselective functionalization of a (1R,3R,4R)-4-hydroxy-3-methoxycyclohexanecarbaldehyde precursor through Wittig or Knoevenagel reactions to install the (E)-acrylaldehyde moiety [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: